D-Cyclohexylalaninol Hydrochloride
Description
Contextualization of Chiral Amino Alcohol Derivatives in Asymmetric Synthesis
Chiral amino alcohols are a critical class of compounds in the field of asymmetric synthesis, which is dedicated to the selective production of one of a pair of enantiomers. wikipedia.org Enantiomers are molecules that are mirror images of each other but are not superimposable, much like a person's left and right hands. In biological systems, this chirality is paramount, as often only one enantiomer of a molecule will exhibit the desired therapeutic effect, while the other may be inactive or even harmful.
Chiral amino alcohols serve as versatile building blocks and catalysts in a multitude of chemical reactions. chemrxiv.org They are frequently employed as chiral auxiliaries, which are temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgchemeurope.com The steric bulk and electronic properties of the chiral auxiliary create a biased environment, favoring the formation of one stereoisomer over the other. chemeurope.com Additionally, chiral amino alcohols are integral components of chiral ligands for metal-catalyzed reactions and can act as organocatalysts themselves. researchgate.net
The utility of these compounds stems from their bifunctional nature, possessing both an amino group and a hydroxyl group. This allows for the formation of rigid, chelated transition states in reactions, which is often the key to achieving high levels of stereoselectivity.
Significance of D-Configuration in Stereocontrolled Transformations
The "D" in D-Cyclohexylalaninol hydrochloride refers to the specific three-dimensional arrangement of the atoms at its stereocenter. This designation is part of the D/L naming system, an older convention still widely used for amino acids and sugars. libretexts.orgmasterorganicchemistry.com In this system, the configuration is related to that of glyceraldehyde. For amino acids, if the amino group is on the right side in a Fischer projection with the carboxyl group at the top, it is assigned the D-configuration. libretexts.org
The D-configuration is not merely a label; it is a critical determinant of the stereochemical outcome of reactions in which it is involved. When D-Cyclohexylalaninol is used as a chiral auxiliary or as part of a chiral catalyst, its specific spatial arrangement dictates which face of a prochiral substrate is more accessible for a reaction to occur. This leads to the preferential formation of one enantiomer of the product. The ability to select for a specific enantiomer is the cornerstone of asymmetric synthesis.
For instance, in the synthesis of pharmaceutical compounds, achieving the correct stereoisomer is often a regulatory requirement. The use of chiral auxiliaries with a defined D- or L-configuration provides a reliable method for controlling the stereochemistry of key intermediates, ultimately leading to the desired enantiomerically pure final product.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and its parent compound, D-Cyclohexylalanine, has explored various avenues in organic synthesis. Studies have demonstrated the use of its derivatives as potent bactericidal agents against drug-resistant gram-positive pathogens. Furthermore, derivatives of L-Cyclohexylalanine, the enantiomer of D-Cyclohexylalanine, have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the potential treatment of diabetes. chemicalbook.com
The primary focus of research on this compound itself has been its application as a chiral building block and precursor to chiral ligands and auxiliaries. Its cyclohexyl group provides significant steric bulk, which is often advantageous in inducing high levels of stereoselectivity in asymmetric transformations. Researchers continue to explore its utility in novel catalytic systems and as a key component in the synthesis of complex, biologically active molecules.
Structure
3D Structure of Parent
Properties
CAS No. |
505031-90-3 |
|---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m1./s1 |
InChI Key |
BMHYDTXNZNVADC-SBSPUUFOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](CO)N.Cl |
Canonical SMILES |
C1CCC(CC1)CC(CO)N.Cl |
Synonyms |
(βR)-β-Aminocyclohexanepropanol Hydrochloride |
Origin of Product |
United States |
Stereochemical Foundations and Nomenclature of D Cyclohexylalaninol Hydrochloride
Absolute Configuration and Chiroptical Properties Relevant to Research
The stereochemical designation "D" in D-Cyclohexylalaninol hydrochloride relates its configuration to D-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) priority system, this corresponds to the (R)-configuration at the chiral carbon atom. This specific spatial arrangement of the cyclohexylmethyl, aminomethyl, and hydroxyl groups is a defining characteristic of the molecule.
A key physical characteristic arising from this chirality is its optical activity, which is the ability to rotate the plane of polarized light. libretexts.org Enantiomers, which are non-superimposable mirror images, rotate light to an equal extent but in opposite directions. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates light to the right (clockwise), while the levorotatory enantiomer, designated as (-), rotates it to the left (counter-clockwise). libretexts.org The specific rotation, [α]D, is a standardized measure of this property.
Enantiomeric Purity Assessment Methodologies for Synthetic and Mechanistic Studies
The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial. The presence of an undesired enantiomer can significantly impact the efficacy and properties of the target compound. researchgate.net Various analytical techniques are employed to separate and quantify enantiomers.
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are highly effective for separating enantiomers. csfarmacie.cz These techniques can be categorized into direct and indirect methods. chiralpedia.com
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method and one of the most widely used techniques for enantiomeric separation. csfarmacie.czyoutube.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com The choice of CSP is critical and often based on the functional groups present in the analyte. For amino alcohols like D-Cyclohexylalaninol, polysaccharide-based or cyclodextrin-based CSPs are commonly employed. youtube.com The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that effective separation requires at least three points of interaction between the analyte and the CSP. csfarmacie.cz
Gas Chromatography-Mass Spectrometry (GC-MS): GC is another powerful technique for chiral analysis, particularly for volatile compounds. gcms.cz For non-volatile compounds like D-Cyclohexylalaninol, derivatization is often necessary to increase volatility. sci-hub.se Similar to HPLC, chiral GC columns contain a CSP, frequently based on cyclodextrin (B1172386) derivatives, which enables the separation of enantiomers. gcms.czsci-hub.se The mass spectrometer detector provides sensitive and selective detection of the separated enantiomers. mdpi.com
An indirect chromatographic approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comwikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral column. chiralpedia.comyoutube.com
| Technique | Principle | Key Components | Application to D-Cyclohexylalaninol |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). csfarmacie.czsigmaaldrich.com | Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based), Mobile Phase. youtube.com | Direct separation and quantification of D- and L-enantiomers to determine enantiomeric excess. |
| Chiral GC-MS | Separation of volatile enantiomers (or their derivatives) on a chiral GC column. gcms.czsci-hub.se | Chiral GC Column (e.g., cyclodextrin-based), Derivatizing Agent (optional). sci-hub.se | Quantification of enantiomeric purity, often requiring prior derivatization to enhance volatility. |
| Indirect HPLC/GC | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on an achiral column. chiralpedia.comwikipedia.org | Chiral Derivatizing Agent, Achiral Column. chiralpedia.com | An alternative method where direct chiral separation is challenging. |
Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Chiroptical Spectroscopy)
Spectroscopic techniques provide valuable information about the three-dimensional structure and stereochemistry of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliaries can induce chemical shift differences between them. wikipedia.orgwiley.com This can be achieved by using chiral solvating agents (CSAs) or by covalently linking a chiral derivatizing agent (CDA). nih.govnih.gov The formation of transient diastereomeric complexes with CSAs or stable diastereomers with CDAs leads to distinct NMR signals for each enantiomer, allowing for the determination of their ratio. nih.govnih.govrsc.org For amino alcohols, agents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogues are commonly used as CDAs. wikipedia.org
Chiroptical Spectroscopy (Circular Dichroism): Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com This technique is highly sensitive to the stereochemistry of a molecule and provides a characteristic spectrum for each enantiomer. nih.gov The CD spectrum can be used to determine the absolute configuration and to assess the enantiomeric purity of a sample. creative-proteomics.com HPLC can be coupled with a CD detector (HPLC-CD) to provide simultaneous separation and chiroptical characterization, offering a powerful tool for analyzing chiral compounds. researchgate.netnih.gov
| Technique | Principle | Methodology | Information Obtained |
| NMR Spectroscopy | Use of chiral auxiliaries to induce diastereomeric environments, resulting in distinct NMR signals for each enantiomer. nih.govnih.gov | Addition of a Chiral Solvating Agent (CSA) or reaction with a Chiral Derivatizing Agent (CDA). wikipedia.orgnih.gov | Enantiomeric ratio (e.e.), absolute configuration assignment. nih.govrsc.org |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com | Measurement of the CD spectrum of the sample. | Absolute configuration, enantiomeric purity, conformational analysis. nih.govcreative-proteomics.com |
| HPLC-CD | Combination of HPLC separation with CD detection. researchgate.netnih.gov | Achiral or chiral HPLC separation followed by in-line CD detection. | Enantiomeric purity and confirmation of the eluting enantiomer's identity. nih.gov |
Advanced Synthetic Methodologies for D Cyclohexylalaninol Hydrochloride
Stereoselective Reduction Strategies from D-Phenylalaninol Precursors
The conversion of D-Phenylalaninol to D-Cyclohexylalaninol involves the saturation of the aromatic phenyl ring to a cyclohexane (B81311) ring. The primary challenge in this transformation is to achieve complete reduction of the aromatic system while preserving the existing stereocenter at the alpha-carbon, thus yielding the desired D-enantiomer exclusively. Catalytic hydrogenation stands as the most prominent and effective method for this purpose. chemicalbook.com
Catalytic hydrogenation is a chemical reaction that adds hydrogen across double bonds of a compound in the presence of a metal catalyst. youtube.com For the saturation of the phenyl ring in D-Phenylalaninol, platinum group metals are highly effective. researchgate.net The most commonly employed catalysts for this transformation are Rhodium-on-Carbon (Rh/C) and Platinum Oxide (PtO₂), often referred to as Adams' catalyst. researchgate.net
These catalysts are typically used in a heterogeneous system, where the solid catalyst is suspended in a solution containing the substrate. youtube.com This setup facilitates easy separation of the catalyst from the reaction mixture upon completion via filtration. Platinum catalysts, in particular, are noted for their high activity in hydrogenating aromatic systems. youtube.com Unsupported catalysts like platinum oxides may be preferred for compounds that are difficult to hydrogenate or when product losses due to absorption on a catalyst support are a concern. iitm.ac.in
The efficiency and selectivity of the catalytic hydrogenation of D-Phenylalaninol are highly dependent on the optimization of several reaction parameters. These include the choice of catalyst and its support, solvent, hydrogen pressure, and temperature. doi.org
Catalyst System: Both rhodium and platinum have been shown to be active for the hydrogenation of aromatic rings. researchgate.net The choice between them can influence reaction rates and selectivity. The catalyst support, often activated carbon or alumina, plays a crucial role by dispersing the metal nanoparticles, which maximizes the available surface area for the reaction. iitm.ac.innih.gov In some cases, modifying the catalyst's electronic environment, for instance by using specific ligands or supports, can enhance its performance and selectivity for a desired transformation. nih.gov
Reaction Conditions: The solvent system can significantly impact the reaction outcome. For instance, in certain rhodium-catalyzed hydrogenations, switching between solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) can control the extent of reduction, allowing for selective conversion to different products. nih.gov Temperature and hydrogen pressure are critical variables; higher pressures and temperatures generally accelerate the hydrogenation of aromatic rings, but conditions must be carefully controlled to avoid side reactions or degradation of the product. Optimization aims to find the mildest possible conditions that afford a high yield of the desired product in a reasonable timeframe. doi.org
Table 1: Example of Reaction Condition Optimization for Hydrogenation The following table illustrates parameters from a study on a rhodium-based catalyst, demonstrating how conditions are screened to optimize hydrogenation reactions. While the substrate is different, the principles of optimization are directly applicable.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
| 1 | 1 | Toluene | 80 | 50 | >99 |
| 2 | 1 | THF | 80 | 50 | 88 |
| 3 | 0.5 | Toluene | 80 | 50 | >99 |
| 4 | 0.5 | THF | 80 | 50 | 75 |
Data adapted from a study on an adaptive rhodium catalyst, illustrating the effect of solvent and catalyst loading on product yield. nih.gov
Performing the hydrogenation in an acidic medium, or by using the hydrochloride salt of the D-Phenylalaninol precursor, can be advantageous. The presence of acid converts the basic amino group into an ammonium (B1175870) salt. This prevents the lone pair of electrons on the nitrogen atom from strongly adsorbing to the surface of the metal catalyst. Such strong adsorption can act as a poison, deactivating the catalyst and slowing or halting the reaction. By protonating the amine, its coordinating ability is diminished, allowing the hydrogenation of the aromatic ring to proceed more efficiently.
While borane (B79455) reagents and their complexes are powerful reducing agents in organic synthesis, they are primarily used for the reduction of carbonyl functional groups (like ketones, aldehydes, and carboxylic acids). The reduction of a chemically stable aromatic ring, such as the phenyl group in D-Phenylalaninol, to a cyclohexane ring is not a typical application for borane-mediated chemistry. The standard and industrially preferred method for this specific transformation remains catalytic hydrogenation due to its high efficiency and stereoselectivity.
Catalytic Hydrogenation Protocols (e.g., Rhodium-on-Carbon, Platinum Oxide)
Derivatization and Protection/Deprotection Strategies for Synthetic Utility
For D-Cyclohexylalaninol Hydrochloride to be used as a building block in more complex syntheses, such as in the creation of peptide mimics or pharmaceutical intermediates, its reactive functional groups—the primary amine and the primary alcohol—often need to be selectively masked or "protected." nih.gov This prevents them from undergoing unwanted reactions during subsequent chemical steps. The amine group is most commonly protected.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. wikipedia.org The protection of the amine in D-Cyclohexylalaninol or its precursors involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govwikipedia.org
The choice of base and solvent can be tailored to the specific substrate and desired conditions. Common methods include using sodium hydroxide (B78521) in an aqueous/organic biphasic system or employing an organic base like 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent such as acetonitrile. wikipedia.org Catalyst-free methods for Boc-protection in water have also been developed, offering a more environmentally friendly approach. organic-chemistry.org The resulting N-Boc-D-Cyclohexylalaninol is a stable, versatile intermediate ready for further modification at the hydroxyl group or for use in peptide coupling reactions after activation of a carboxyl group if synthesized from the corresponding amino acid. nih.gov Deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane. wikipedia.org
Table 2: Common Protocols for N-Boc Protection of Amines
| Reagent | Base/Catalyst | Solvent | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/THF | Standard, efficient biphasic conditions. wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | None | Water | Chemoselective, catalyst-free, environmentally benign. organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Anhydrous conditions, suitable for sensitive substrates. wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | None | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP acts as both a recyclable catalyst and solvent. organic-chemistry.org |
O-Functionalization for Auxiliary Incorporation
The transformation of D-cyclohexylalaninol into a chiral auxiliary is a key strategy in asymmetric synthesis, where its inherent chirality is leveraged to control the stereochemical outcome of a reaction. This is achieved through O-functionalization, a process that modifies the hydroxyl group of the molecule. The strategic incorporation of D-cyclohexylalaninol into a new molecular framework allows it to act as a temporary stereodirecting group. wikipedia.org
A primary method of O-functionalization is the formation of oxazolidinones. This is typically accomplished by reacting the amino alcohol with phosgene (B1210022) or a related carbonate equivalent. The resulting heterocyclic structure provides a rigid scaffold that effectively shields one face of a reacting center, directing incoming reagents to the opposite face. For instance, the N-acylated derivatives of these oxazolidinones can undergo highly diastereoselective alkylations. The chiral auxiliary is later removed through hydrolysis or another cleavage method to yield the enantiomerically enriched product. williams.edu
Another common O-functionalization technique involves the acylation of the hydroxyl group. williams.edu This can be achieved using an acyl chloride or anhydride. The resulting ester can be part of a more complex chiral ligand used in metal-catalyzed reactions. The steric bulk of the cyclohexyl group plays a crucial role in the stereochemical control exerted by these auxiliaries.
Furthermore, the hydroxyl group can be converted into an ether, such as a silyl (B83357) ether, for use as a protecting group or as a handle for directing other chemical transformations. The choice of the functionalizing agent and the reaction conditions are critical for achieving high yields and selectivities in these transformations.
Alternative Asymmetric Synthesis Routes to Cyclohexylalaninol Scaffolds
Beyond the direct asymmetric synthesis of D-cyclohexylalaninol, alternative routes focus on establishing the crucial stereocenter at the precursor stage, particularly with D-cyclohexylalanine.
Dynamic kinetic resolution (DKR) is a highly efficient method for synthesizing enantiomerically pure compounds like D-cyclohexylalanine from a racemic mixture. mdpi.com This process combines the selective reaction of one enantiomer (kinetic resolution) with the simultaneous in-situ racemization of the slower-reacting enantiomer. mdpi.comprinceton.edu This allows for a theoretical yield of up to 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of traditional kinetic resolution. mdpi.com
In the synthesis of cyclohexylalanine precursors, DKR can be applied to racemic azlactones. Azlactones are readily prepared from amino acids through N-acylation and subsequent cyclization. The DKR of an azlactone involves its asymmetric alcoholysis, which opens the ring to form an α-amino acid derivative. This reaction can be catalyzed by chiral organocatalysts, which selectively react with one enantiomer of the azlactone. mdpi.com Simultaneously, a racemization catalyst ensures that the unreacted enantiomer is continuously converted back into the racemic mixture, providing a constant supply of the reactive enantiomer.
For example, a study on the DKR of α-purine substituted alkanoic acids utilized (S)-BTM as a catalyst, achieving high yields and enantioselectivities (up to 98% ee). nih.gov While not directly cyclohexylalanine, this demonstrates the principle's applicability to amino acid derivatives. The resulting esterified product can then be converted into the desired chiral amino acid. nih.gov The success of DKR is highly dependent on the careful selection of catalysts for both the resolution and racemization steps to ensure they are compatible and efficient. princeton.edu
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis. nih.govnih.gov This approach is particularly valuable for creating chiral molecules like D-cyclohexylalaninol with high enantiopurity and under mild reaction conditions. rsc.org
One prominent chemoenzymatic route utilizes transaminases (TAs), which are pyridoxal (B1214274) 5'-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor. nih.gov This enables the asymmetric synthesis of a chiral amine or amino acid from a prochiral substrate. nih.gov For the synthesis of D-cyclohexylalanine, a D-amino acid transaminase can be employed to convert a prochiral ketone precursor, such as cyclohexylpyruvic acid, into the desired D-amino acid. The resulting D-cyclohexylalanine can then be chemically reduced to D-cyclohexylalaninol. The efficiency of this process can be very high; for instance, the synthesis of D-alanine using an engineered (R)-transaminase achieved a conversion yield of up to 95.2%. nih.gov
Another chemoenzymatic strategy involves the stereoselective reduction of a prochiral ketone. For example, an alcohol dehydrogenase (ADH) can reduce a ketone to a chiral alcohol with high enantioselectivity. While this is more commonly applied to producing chiral alcohols, similar enzymatic reductions can be adapted for amino acid precursors. organic-chemistry.org The combination of enzymatic steps for key stereoselective transformations with traditional chemical reactions for other steps allows for versatile and efficient synthetic pathways to D-cyclohexylalaninol and other valuable chiral compounds. researchgate.net
D Cyclohexylalaninol Hydrochloride As a Chiral Auxiliary in Asymmetric Transformations
Design Principles for D-Cyclohexylalaninol-Derived Chiral Auxiliaries
The design of effective chiral auxiliaries derived from D-cyclohexylalaninol hinges on principles that maximize stereochemical control. These principles involve strategic structural modifications and a thorough understanding of the conformational dynamics of the auxiliary-substrate complex.
Structural modifications to the basic D-cyclohexylalaninol framework play a crucial role in modulating the electronic and steric properties of the resulting chiral auxiliary, thereby influencing its ability to control the stereochemistry of a reaction. The bulky cyclohexyl group is a key feature, providing significant steric hindrance that effectively shields one face of the reactive species, such as an enolate. wikipedia.org
The formation of an oxazolidinone ring from D-cyclohexylalaninol introduces a rigid heterocyclic system. wikipedia.org This rigidity is paramount for effective stereocontrol, as it limits the number of accessible conformations and locks the substrate into a more predictable orientation. The substituents on the oxazolidinone ring, particularly at the 4-position (the cyclohexylmethyl group in this case), dictate the direction of incoming reagents. wikipedia.org
The stereochemical outcome of reactions employing D-cyclohexylalaninol-derived auxiliaries is largely governed by the conformation of the intermediate auxiliary-substrate complex. In the case of N-acyl oxazolidinone derivatives, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), typically leads to the formation of a Z-enolate. york.ac.uk
This enolate is believed to exist in a chelated conformation, where the metal cation (e.g., Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the C4-substituent (the cyclohexylmethyl group), effectively blocks one face of the enolate. york.ac.uk Consequently, an incoming electrophile will preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity. york.ac.uk For instance, in alkylation reactions, the diastereofacial bias is dictated by the C4-substituent on the oxazolidinone ring. york.ac.uk
Applications in Diastereoselective Reactions
Chiral auxiliaries derived from D-cyclohexylalaninol have demonstrated considerable utility in a variety of diastereoselective reactions, proving to be highly effective in controlling the formation of new stereocenters.
Aldol (B89426) Reactions: N-propionyl oxazolidinones derived from amino alcohols are classic substrates for asymmetric aldol reactions. nih.gov The boron enolates of these systems, generated with dialkylboron triflates, exhibit high levels of diastereofacial selectivity in their reactions with aldehydes. nih.gov The resulting aldol adducts are formed with predictable stereochemistry, dictated by the chiral auxiliary. The auxiliary can then be cleaved to furnish the chiral β-hydroxy acid and recover the auxiliary. nih.gov
Michael Additions: The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be rendered highly diastereoselective using chiral auxiliaries. researchgate.netyoutube.com Enolates derived from N-acyl oxazolidinones, including those conceptually related to D-cyclohexylalaninol, can act as soft nucleophiles in 1,4-additions to suitable Michael acceptors. youtube.com The chiral auxiliary directs the approach of the acceptor, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. The product of a Michael addition is typically a 1,5-dicarbonyl compound. youtube.com
Table 1: Examples of Diastereoselective C-C Bond Forming Reactions
| Reaction Type | Chiral Auxiliary System | Electrophile/Acceptor | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|
| Aldol Reaction | (4R,5S)-cyclopentano[d]oxazolidin-2-one derived imide | Various aldehydes | >99% | nih.gov |
| Michael Addition | Camphorsultam | Thiol | High | wikipedia.org |
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be controlled asymmetrically through the use of chiral auxiliaries. organicchemistrydata.orgyoutube.comyoutube.com When an α,β-unsaturated system is attached to a chiral auxiliary, such as an oxazolidinone derived from D-cyclohexylalaninol, the auxiliary can effectively control the facial selectivity of the cycloaddition. researchgate.net
Lewis acid catalysis is often employed to enhance the rate and selectivity of these reactions. organicchemistrydata.org The Lewis acid coordinates to the carbonyl group of the dienophile, lowering its LUMO energy and increasing its reactivity. The chiral auxiliary then directs the approach of the diene to one of the two faces of the dienophile, leading to a high diastereomeric excess in the resulting cycloadduct. researchgate.net
Table 2: Diastereoselective Diels-Alder Reaction
| Chiral Auxiliary System | Diene | Dienophile | Lewis Acid | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|---|
| (R)-4-phenyloxazolidin-2-thione | 1-Aminodiene | Various | Not specified | Very effective | researchgate.net |
| Acrylate of C2-symmetric acetal | Cyclopentadiene | Acrylate | Diethylaluminum chloride | 91:9 | sfu.ca |
The alkylation of enolates derived from N-acyl oxazolidinones is a well-established and highly reliable method for the asymmetric synthesis of α-substituted carboxylic acids. york.ac.uk The process involves the deprotonation of the N-acyl imide with a strong base, typically at low temperature, to form a stereochemically defined Z-enolate. york.ac.uk
As previously discussed, the chelated transition state, influenced by the steric bulk of the cyclohexylmethyl group from the D-cyclohexylalaninol-derived auxiliary, ensures that the alkylating agent approaches from the less hindered face. york.ac.uk This results in excellent diastereoselectivity, often exceeding 100:1. york.ac.uk A wide range of alkyl halides can be used as electrophiles in this reaction. The auxiliary can be subsequently removed under mild conditions to afford the desired enantiomerically enriched carboxylic acid derivative and allow for the recycling of the chiral auxiliary. nih.gov
Table 3: Diastereoselective Alkylation of N-Acyl Oxazolidinones
| Auxiliary Type | R Group on Imide | Alkylating Agent | Diastereomeric Ratio (3:4) | Reference |
|---|---|---|---|---|
| (1S,2R)-norephedrine derived | Me | Benzyl bromide | 49:1 | york.ac.uk |
| (S)-valinol derived | Me | Benzyl bromide | 1:120 | york.ac.uk |
D Cyclohexylalaninol Hydrochloride As a Chiral Ligand in Asymmetric Catalysis
Development of D-Cyclohexylalaninol-Based Ligands for Transition Metal Catalysis
The synthesis of effective chiral ligands is fundamental to the advancement of asymmetric transition-metal catalysis. Chiral β-amino alcohols are a privileged class of precursors for ligand development due to their ready availability from the chiral pool and the straightforward methods for their structural modification. nih.govmdpi.com D-Cyclohexylalaninol falls into this important category of compounds.
Ligands derived from D-Cyclohexylalaninol are designed to influence the reactivity and selectivity of a metal center. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties. For instance, D-cyclohexylalaninol can be readily converted into various ligand types, including phosphinooxazolines (PHOX) and other P,N-ligands, which have proven to be highly effective in a multitude of catalytic reactions. nih.govnih.gov The development of these ligands involves synthetic strategies that aim to optimize their performance for specific catalytic processes. nih.gov
Table 1: Representative Ligand Types Derived from Chiral Amino Alcohol Precursors
| Ligand Class | Common Donor Atoms | Typical Metal Partners |
| Phosphinooxazolines (PHOX) | P, N | Pd, Ir, Rh, Ru |
| Bisoxazolines (BOX) | N, N | Cu, Zn, Mg |
| Diamines | N, N | Ru, Rh, Ir |
| Amino Alcohols | N, O | Zn, Ru, Ti |
Ligand Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how a ligand's architecture influences catalytic outcomes. rsc.org In asymmetric catalysis, the goal of SAR is to correlate specific structural features of a chiral ligand with the yield and enantioselectivity of the reaction. Key parameters often investigated include the steric bulk of substituents, the electronic nature of the donor atoms, and the conformational rigidity of the ligand backbone.
For ligands derived from D-Cyclohexylalaninol, the bulky cyclohexyl group is a defining feature. This group exerts significant steric influence on the catalytic pocket, which can be crucial for differentiating between the two prochiral faces of a substrate, thereby inducing high enantioselectivity. Modifications to other parts of the ligand, such as the groups attached to the nitrogen or phosphorus donor atoms in P,N-ligands, can fine-tune the electronic properties and further optimize catalyst performance. For example, replacing a diphenylphosphino group with a more electron-rich dicyclohexylphosphino group can increase both the activity and enantioselectivity of a catalyst. nih.gov The inherent rigidity of cyclic structures within a ligand, such as the indane ring in (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving good enantioselectivities in certain reactions. mdpi.com
Table 2: Conceptual Structure-Activity Relationship in Chiral Ligands
| Structural Feature | Potential Effect on Catalysis |
| Steric Bulk (e.g., Cyclohexyl group) | Increases steric hindrance, enhances facial discrimination of the substrate, can improve enantioselectivity. |
| Electronic Properties (e.g., Electron-donating/withdrawing groups) | Modulates the Lewis acidity/basicity of the metal center, affects catalyst activity and stability. nih.gov |
| Backbone Rigidity (e.g., Cyclic structures) | Restricts conformational freedom, leads to a more defined chiral environment, often improving enantioselectivity. mdpi.com |
| Chelate Ring Size | Affects the stability of the metal-ligand complex and the bite angle, influencing both reactivity and selectivity. |
Coordination Chemistry of D-Cyclohexylalaninol Ligands with Metal Centers
The way a ligand binds to a metal ion is fundamental to its function as part of a catalyst. Chiral amino alcohols and their derivatives typically act as bidentate or polydentate ligands, meaning they bind to the metal center through two or more donor atoms. alfa-chemistry.com In their simplest form, β-amino alcohols can coordinate to a metal through the nitrogen of the amine and the oxygen of the alcohol, forming a stable five-membered chelate ring. alfa-chemistry.com This chelation is thermodynamically favorable and contributes to the stability of the resulting metal complex. nih.gov
Ligands derived from D-Cyclohexylalaninol, such as phosphinooxazolines (PHOX), coordinate to transition metals like rhodium, iridium, and ruthenium through the phosphorus and nitrogen atoms. nih.govmdpi.com The geometry of the resulting complex is critical for catalysis. Transition metals can adopt various coordination geometries, such as square planar or octahedral, depending on the metal's identity, oxidation state, and the nature of the ligands. nih.gov The chiral ligand dictates the spatial arrangement of the other molecules involved in the catalytic cycle, such as the substrate, ultimately controlling the stereochemical outcome of the reaction.
Enantioselective Catalytic Reactions
Ligands derived from D-Cyclohexylalaninol are employed in a wide array of enantioselective catalytic reactions. Their robust and tunable structures make them suitable for creating highly selective catalysts for the synthesis of chiral molecules, which are important intermediates for pharmaceuticals and other biologically active compounds. mdpi.com
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds. Catalysts for these reactions often consist of a transition metal, such as rhodium or ruthenium, complexed with a chiral ligand. mdpi.comacs.org Chiral β-amino alcohol derivatives have proven to be excellent ligands for the asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.com The ligand's structure is vital for achieving high enantioselectivity. nih.gov
For instance, catalysts prepared from [RuCl₂(p-cymene)]₂ and chiral β-amino alcohols are effective for the ATH of N-phosphinyl ketimines. The rigidity of the ligand's backbone, as seen with (1S,2R)-1-amino-2-indanol, is a key factor in obtaining high enantiomeric excesses. mdpi.com While specific data for D-cyclohexylalaninol in this exact reaction is not detailed, the performance of structurally related rigid amino alcohols underscores their potential.
**Table 3: Representative Asymmetric Transfer Hydrogenation of an N-Phosphinyl Ketimine using a Ruthenium/Chiral Amino Alcohol Catalyst***
| Substrate (Ketimine) | Chiral Ligand | Product (Amine) | Yield (%) | ee (%) |
| N-(1-phenylethylidene)diphenylphosphinamide | (1S,2R)-1-amino-2-indanol | N-(1-phenylethyl)diphenylphosphinamide | 95 | 82 |
*Data represents the performance of a structurally similar rigid β-amino alcohol ligand, (1S,2R)-1-amino-2-indanol, in a ruthenium-catalyzed reaction, illustrating the effectiveness of this ligand class. mdpi.com
Asymmetric Addition Reactions (e.g., Mannich, Hydroamination)
Asymmetric addition reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. Chiral ligands derived from amino alcohols play a critical role in controlling the stereochemistry of these transformations.
The asymmetric Mannich reaction produces chiral β-amino carbonyl compounds, which are valuable synthetic building blocks. nih.gov Copper-catalyzed versions of this reaction have been developed using chiral ligands to achieve high enantioselectivity. mdpi.com For example, a chiral N-rich organic cage coordinating with Cu(II) has been shown to be an excellent catalyst system for asymmetric decarboxylative Mannich reactions, affording the product with up to 94% ee. mdpi.com This highlights the importance of cooperative effects between the chiral ligand structure and the metal center in directing the reaction pathway. mdpi.com
Asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. This atom-economical reaction is a direct route to chiral amines. Copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines has been achieved with chiral diamine ligands like (R)-(+)-BINAM, yielding chiral N-aryl allylamines with good enantioselectivity. rsc.org Radical-mediated C-H aminations have also been rendered enantioselective using chiral copper catalysts, enabling access to important β-amino alcohols. nih.gov
**Table 4: Representative Copper-Catalyzed Asymmetric Allylic C-H Amination***
| Alkene | Ligand | Yield (%) | ee (%) |
| 4-Phenyl-1-butene | (R)-(+)-BINAM | 72 | 69 |
| 4-Methyl-1-pentene | (R)-(+)-BINAM | 65 | 58 |
| Cyclohexene | (R)-(+)-BINAM | 75 | 65 |
*Representative data illustrating the use of a chiral diamine ligand in a copper-catalyzed asymmetric amination. rsc.org
Asymmetric Cycloadditions
Asymmetric cycloaddition reactions are among the most powerful methods for constructing complex cyclic molecules with multiple stereocenters in a single step. elsevierpure.com Organocatalysis has emerged as a key strategy in this area, with catalysts often derived from chiral amino alcohols. elsevierpure.com
In particular, chiral β-amino alcohols have been used as organocatalysts in the asymmetric Diels-Alder reaction. elsevierpure.com The catalyst typically functions by forming a chiral enamine or iminium ion with the α,β-unsaturated aldehyde or ketone substrate. This transient species then reacts with the diene, with the chiral catalyst directing the approach of the diene to a specific face of the dienophile, thus controlling the stereochemical outcome. youtube.comyoutube.com For example, β-amino alcohols have been shown to catalyze the Diels-Alder reaction of 1,2-dihydropyridines with acroleins, yielding useful intermediates for complex molecule synthesis. elsevierpure.com
**Table 5: Representative Organocatalytic Asymmetric Diels-Alder Reaction***
| Diene | Dienophile | Catalyst | Yield (%) | ee (%) |
| Anthracene | N-Ethylmaleimide | (S)-α,α-Diphenyl-2-pyrrolidinemethanol derivative | 95 | 90 |
| Cyclopentadiene | Cinnamaldehyde | Proline-derived catalyst | 99 | 96 |
*Conceptual table based on the principles of organocatalysis using chiral amino alcohol derivatives in asymmetric Diels-Alder reactions. elsevierpure.comyoutube.com
Based on a comprehensive review of available scientific literature, there is insufficient information to generate an article on the use of D-Cyclohexylalaninol Hydrochloride according to the specific outline provided.
Extensive searches for the direct application of D-Cyclohexylalaninol as a chiral building block in the specified areas—peptidomimetic frameworks, solid-phase and solution-phase synthesis, stereoselective integration into macrocycles, synthesis of unnatural amino acid analogues, and the construction of bioactive scaffolds or chemical probes—did not yield relevant research findings.
The available literature consistently refers to the corresponding amino acid, D-Cyclohexylalanine (D-Cha) , for these applications. For instance, D-Cyclohexylalanine is documented as a component in the solid-phase synthesis of macrocyclic peptide structures, such as the complement C5a antagonist PMX205. nih.gov Research also describes the rational design of analogues of the antibiotic teixobactin, which incorporates D-cyclohexylalanine into a macrocycle. acs.org Furthermore, D-cyclohexylalanine is noted for its use in creating alpha-helical mimics and as a chiral synthon for introducing specific stereochemistry and lipophilic properties into complex molecules. google.comnbinno.com
However, the user's instructions strictly require focusing solely on this compound and adhering to an outline detailing its direct incorporation and use as a synthetic precursor. As no data matching these specific criteria for the amino alcohol could be located, generating a scientifically accurate article that adheres to the provided constraints is not possible.
Future Perspectives and Emerging Research Avenues
Development of Novel D-Cyclohexylalaninol-Based Chiral Inductors
The inherent chirality and structural features of D-cyclohexylalaninol make it an ideal starting point for the design and synthesis of novel chiral inductors. Future research will likely focus on the strategic modification of its structure to fine-tune steric and electronic properties, thereby enhancing enantioselectivity and catalytic activity in a broader range of asymmetric transformations.
Key areas of exploration will include the synthesis of new bidentate and polydentate ligands incorporating the D-cyclohexylalaninol backbone. beilstein-journals.org These ligands can be designed to coordinate with a variety of transition metals, creating catalysts for reactions such as asymmetric hydrogenations, C-C bond formations, and cycloadditions. diva-portal.org The bulky cyclohexyl group provides a significant steric influence that can be exploited to create highly ordered transition states, leading to superior enantiomeric excesses.
Furthermore, the development of organocatalysts derived from D-cyclohexylalaninol is a burgeoning field. By attaching different functional groups to the amine or alcohol moieties, researchers can create a library of catalysts for various organocatalytic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The modular nature of these syntheses allows for rapid optimization and screening of catalyst performance. nih.gov
Applications in Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, and D-cyclohexylalaninol-based catalysts are well-positioned to contribute to this paradigm shift. Future research will emphasize the development of catalytic systems that are not only highly efficient but also environmentally benign.
One promising direction is the application of D-cyclohexylalaninol derivatives in biocatalysis. The synthesis of D-phenylalanine, a precursor to D-cyclohexylalaninol, can be achieved through enzymatic processes, highlighting the potential for bio-based production routes. acs.orgresearchgate.netnih.gov This aligns with the green chemistry principle of using renewable feedstocks.
Moreover, the development of highly active D-cyclohexylalaninol-based catalysts can lead to lower catalyst loadings, reducing waste and cost. Research into recyclable catalysts, for instance by immobilization on solid supports, will be a key focus. This approach not only simplifies product purification but also allows for the reuse of the expensive chiral catalyst, further enhancing the sustainability of the process.
Integration with Flow Chemistry and High-Throughput Screening for Asymmetric Synthesis
The integration of D-cyclohexylalaninol-based catalysts with modern enabling technologies such as flow chemistry and high-throughput screening (HTS) promises to accelerate the discovery and optimization of asymmetric processes.
Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. nih.govnih.gov Future research will explore the immobilization of D-cyclohexylalaninol-derived catalysts on solid supports or within microreactors for use in continuous flow asymmetric synthesis. nih.gov This will enable the efficient and scalable production of enantiomerically pure compounds.
High-throughput screening techniques are invaluable for rapidly evaluating large libraries of catalysts and reaction conditions. chemistryworld.comnih.gov The development of fluorescence-based assays and other rapid screening methods will allow for the swift identification of optimal D-cyclohexylalaninol-based catalysts for specific transformations. nih.govresearchgate.net This synergy between catalyst design and HTS will significantly shorten the development timeline for new asymmetric methods.
Exploration in New Catalytic Paradigms (e.g., Photoredox, Electrochemistry)
The emergence of novel catalytic paradigms, such as photoredox and electrochemical catalysis, opens up new frontiers for asymmetric synthesis. nih.govrsc.org Future research will investigate the potential of incorporating D-cyclohexylalaninol-derived chiral ligands and catalysts into these innovative reaction platforms.
In photoredox catalysis, visible light is used to initiate single-electron transfer processes, enabling a wide range of transformations under mild conditions. nih.gov The design of chiral ligands based on D-cyclohexylalaninol that can cooperate with photoredox catalysts is a promising area of investigation. acs.org This could lead to the development of highly enantioselective radical reactions, a long-standing challenge in asymmetric synthesis.
Asymmetric electrochemistry offers a sustainable approach to synthesis by using electricity as a "reagent" to drive redox reactions. beilstein-journals.orgnih.gov The development of chiral electrode surfaces modified with D-cyclohexylalaninol derivatives or the use of soluble chiral mediators based on this scaffold could enable highly enantioselective electrochemical transformations. chinesechemsoc.org
Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The application of advanced spectroscopic techniques for the in-situ and operando monitoring of D-cyclohexylalaninol-catalyzed reactions will be a key research focus.
Techniques such as operando infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the structure and concentration of catalytic species and intermediates under actual reaction conditions. rsc.orgyoutube.comyoutube.com This allows for the direct observation of the catalytic cycle and the identification of catalyst deactivation pathways. rsc.org By correlating spectroscopic data with kinetic measurements, researchers can gain unprecedented insights into the factors that govern enantioselectivity. youtube.com This knowledge will be instrumental in the development of next-generation D-cyclohexylalaninol-based catalysts with superior performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
